molecular formula C18H18N2O2S B3018818 3-(2-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 702655-58-1

3-(2-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No. B3018818
CAS RN: 702655-58-1
M. Wt: 326.41
InChI Key: MBJWWSQSWIPZPX-UHFFFAOYSA-N
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Description

The compound "3-(2-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione" is a complex molecule that appears to be related to a family of compounds with diverse biological activities and chemical properties. The methoxyphenyl group suggests potential interactions with biological systems, while the tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione core is indicative of a heterocyclic structure that could confer unique chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of benzomorphan derivatives, which share a similar structural motif to the compound , typically involves the condensation of Schiff bases followed by reduction and further functionalization . Similarly, the synthesis of related benzoxadiazocine derivatives has been reported to proceed through reactions of N-aryl or N,N-diethyl-3-oxobutanamides with salicylaldehyde and N-phenylthiourea . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione, has been studied using X-ray diffraction analysis, revealing nonplanar thione structures and specific dihedral angles between different rings in the molecules . These structural insights are crucial for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets or other molecules.

Chemical Reactions Analysis

Compounds with similar structural features have been shown to participate in various chemical reactions. For instance, 2-aminobenzohydrazides can react with Schiff bases to yield quinazolinones and oxadiazoles . The presence of methoxy and thione groups in the compound could also influence its reactivity, potentially allowing for selective transformations or the formation of complexes with metal cations, as observed in related molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. Methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones have been reported to exhibit different molecular packing arrangements in the solid state, which can affect their physical properties . The presence of methoxy groups can also impact the solubility and electronic properties of the compound, as seen in other methoxy-substituted benzazocines . Additionally, the sensitivity of related fluorophores to pH changes suggests that the compound may also exhibit pH-dependent properties .

properties

IUPAC Name

10-(2-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-18-11-13(12-7-3-5-9-15(12)22-18)19-17(23)20(18)14-8-4-6-10-16(14)21-2/h3-10,13H,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJWWSQSWIPZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=S)N2C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

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